molecular formula C10H14O4S B14326284 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate CAS No. 105970-33-0

4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate

Cat. No.: B14326284
CAS No.: 105970-33-0
M. Wt: 230.28 g/mol
InChI Key: GLOUDFXSKYDJIS-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters or salts of methanesulfonic acid, which is a strong acid commonly used in organic synthesis. This compound is characterized by the presence of a hydroxymethyl group and two methyl groups attached to a phenyl ring, which is further bonded to a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate typically involves the reaction of 4-(Hydroxymethyl)-3,5-dimethylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 4-(Hydroxymethyl)-3,5-dimethylphenyl derivatives.

    Oxidation: Formation of 4-(Carboxymethyl)-3,5-dimethylphenyl methanesulfonate.

    Reduction: Formation of 4-(Hydroxymethyl)-3,5-dimethylphenyl alcohol.

Scientific Research Applications

4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its ability to modify biological molecules.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biological molecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: A strong acid used in organic synthesis and as a catalyst.

    Methyl Methanesulfonate: An alkylating agent used in mutagenesis studies.

    Ethyl Methanesulfonate: Another alkylating agent with similar applications to methyl methanesulfonate.

Uniqueness

4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate is unique due to the presence of the hydroxymethyl and dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

105970-33-0

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

[4-(hydroxymethyl)-3,5-dimethylphenyl] methanesulfonate

InChI

InChI=1S/C10H14O4S/c1-7-4-9(14-15(3,12)13)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3

InChI Key

GLOUDFXSKYDJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)C)OS(=O)(=O)C

Origin of Product

United States

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